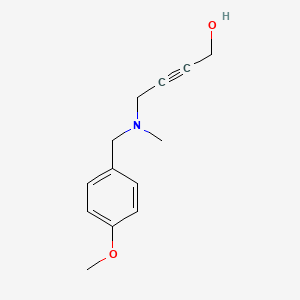

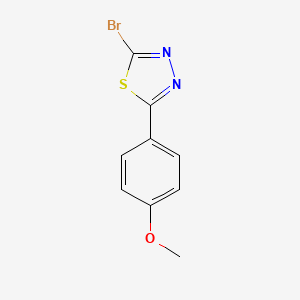

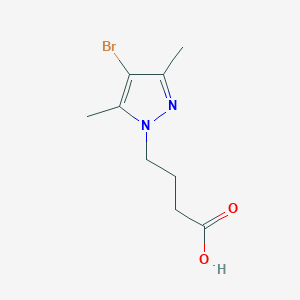

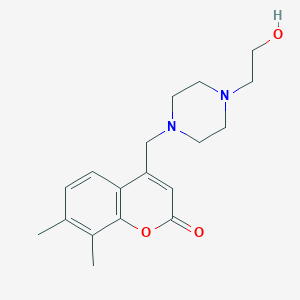

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The synthesis of new zinc phthalocyanine derivatives, incorporating 1,3,4-thiadiazole units, demonstrated their potential in photodynamic therapy for cancer treatment due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photosensitizers, indicating the compound's relevance in developing therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Several studies have synthesized derivatives of 1,3,4-thiadiazole and tested them for antimicrobial activities. Notably, compounds containing 1,3,4-thiadiazole showed significant antimicrobial properties against various bacterial and fungal strains. These studies underscore the compound's potential in developing new antibacterial and antifungal agents, offering promising avenues for treating infections (Bharti, Nath, Tilak, & Singh, 2010).

Corrosion Inhibition

The compound's derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, has been investigated as a corrosion inhibitor for mild steel in acidic environments. The study reported approximately 98% protection, highlighting the compound's effectiveness as a mixed-kind inhibitor. This application is crucial for industries looking to prevent metal degradation, underscoring the compound's utility beyond biomedical applications (Attou et al., 2020).

Orientations Futures

The future directions for research on “2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, organic synthesis, and materials science could be investigated .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole may also interact with various biological targets.

Mode of Action

Bromine-containing compounds often participate in nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion .

Biochemical Pathways

It’s worth noting that bromine-containing compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This suggests that 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole could potentially be involved in similar biochemical transformations.

Pharmacokinetics

A compound with a similar structure, 2-bromo-5-methoxyphenol, has been reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . . These properties suggest that 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole may also have good bioavailability.

Result of Action

Given its potential to participate in nucleophilic substitution reactions and Suzuki–Miyaura cross-coupling reactions , it may play a role in the formation of new carbon-carbon bonds within biological systems.

Action Environment

The stability and reactivity of similar bromine-containing compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Propriétés

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJMDWGXEYTNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2918494.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide](/img/structure/B2918499.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid](/img/structure/B2918510.png)

![2-Azabicyclo[3.1.0]hexan-3-one](/img/structure/B2918511.png)

![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)